molecular formula C19H15ClF3N3O2S B2404374 (E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide CAS No. 478080-66-9

(E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2404374
CAS No.: 478080-66-9
M. Wt: 441.85
InChI Key: PIRWSSAFOAUIRW-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide is a synthetic sulfonamide derivative featuring a pyridine-pyrrole backbone substituted with chlorine and trifluoromethyl groups. Key features include:

  • Pyridine core: The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group enhances electrophilicity and metabolic stability, common in agrochemicals and pharmaceuticals.
  • Sulfonamide tail: The N-(4-methylphenyl)ethenesulfonamide group contributes to solubility and target specificity.

This compound is associated with CAS numbers 478080-66-9 and synonyms such as ZINC1402024 and AKOS005103166, indicating its presence in pharmaceutical screening libraries .

Properties

IUPAC Name

(E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O2S/c1-13-4-6-15(7-5-13)25-29(27,28)10-8-16-3-2-9-26(16)18-17(20)11-14(12-24-18)19(21,22)23/h2-12,25H,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRWSSAFOAUIRW-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide belongs to a class of compounds known for their significant biological activities, particularly as anticancer agents. This article synthesizes existing research on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Anticancer Activity

Research indicates that derivatives of (E)-N-aryl-2-ethenesulfonamide, including the compound , exhibit potent anticancer activity. A quantitative structure-activity relationship (QSAR) study involving 40 compounds demonstrated that electronic and steric descriptors significantly influence their ability to inhibit cancer cell proliferation. The most notable descriptors included the highest occupied molecular orbital energy (E_HOMO) and various steric parameters, which contributed to a high correlation coefficient (R2=0.81R^2=0.81) in predicting anticancer efficacy .

The primary mechanism through which these sulfonamide derivatives exert their anticancer effects is through the disruption of microtubule dynamics. Specifically, studies have shown that compounds like (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6t), a close analogue, inhibit tubulin polymerization in vitro and in vivo. This inhibition leads to the destabilization of microtubules, arresting cancer cells in the mitotic phase and inducing apoptosis .

In Vivo Efficacy

In vivo studies using nude mice xenograft models have shown that compound 6t significantly reduces tumor size, indicating its potential as an effective therapeutic agent against various cancers. Notably, this compound also demonstrated improved blood-brain barrier permeability compared to many existing chemotherapeutics, suggesting its utility in treating brain tumors .

Summary of Research Findings

Study Findings IC50 Values Mechanism
El Ghalia Hadaji et al. QSAR analysis indicated significant electronic and steric descriptors affecting anticancer activityNot specifiedInhibition of cancer cell proliferation
PMC3819402 Compound 6t showed dramatic tumor size reduction in xenograft assays5 - 10 nM against various cancer cell linesDisruption of microtubule formation
PubChem Compound 6t inhibited tubulin polymerization and circumvented drug resistanceNot specifiedCompetes with colchicine binding to tubulin

Case Studies

  • Study on Compound 6t : This study highlighted the compound's ability to induce apoptosis in resistant cancer cell lines and its mechanism involving microtubule destabilization. The findings suggest that modifications on the amino group can enhance solubility and cytotoxicity .
  • Preclinical Trials : Preclinical trials demonstrated that analogs of (E)-N-aryl-2-arylethenesulfonamides exhibited cytotoxicity across a broad spectrum of cancer types, reinforcing their potential as versatile anticancer agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to (E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide exhibit promising anticancer properties. For instance, research has shown that sulfonamide derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancers. The incorporation of pyridine and pyrrole rings enhances the compound's bioactivity by interacting with cellular targets involved in tumor growth and survival .

Inhibition of Enzymatic Activity

The compound is also noted for its potential to inhibit specific enzymes linked to disease processes. Similar compounds have been documented to inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome, including type 2 diabetes and obesity . This suggests that this compound could be explored for treating metabolic disorders.

Molecular Interactions

The efficacy of this compound is attributed to its ability to interact with various biological targets at the molecular level. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and binding affinity to target proteins . Furthermore, the sulfonamide moiety is known to facilitate interactions with amino acids in active sites of enzymes, potentially leading to competitive inhibition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the pyridine and pyrrole rings can significantly affect the biological activity and selectivity towards specific targets . Computational modeling and QSAR analyses can aid in predicting the effects of structural modifications on activity.

Synthesis and Evaluation

A study focused on synthesizing derivatives similar to this compound evaluated their anticancer potential through in vitro assays. The results demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, supporting further investigation into their mechanisms of action .

Clinical Implications

Clinical studies involving related sulfonamide compounds have highlighted their potential in treating conditions such as hypertension and metabolic syndrome. These studies emphasize the importance of continued research into the therapeutic applications of this compound, particularly in developing novel treatment strategies for chronic diseases .

Data Table: Summary of Applications

Application AreaDescriptionRelated Studies/Findings
Anticancer ActivityInduces apoptosis in cancer cell linesSignificant cytotoxicity observed in breast and colon cancers
Enzyme InhibitionInhibits 11β-hydroxysteroid dehydrogenase type 1Potential treatment for metabolic syndrome
Molecular InteractionsEnhances membrane penetration and binding affinityTrifluoromethyl group increases lipophilicity
Structure OptimizationVariations affect biological activityQSAR analyses guide modifications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with analogs sharing structural or functional similarities, based on available evidence.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications InChIKey/References
(E)-2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide Pyridine-pyrrole-sulfonamide 3-Cl, 5-CF3-pyridine; 4-methylphenyl sulfonamide Enzyme inhibition, agrochemicals PIRWSSAFOAUIRW-CSKARUKUSA-N
(E)-N-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]ethenesulfonamide Pyridine-pyrrole-sulfonamide Dual pyridine-pyrrole; ethylamino linker Kinase inhibition RKGJLEQTNQMBOR-XVNBXDOJSA-N
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide Pyridine-pyrazole-sulfonamide 4-methoxyphenyl; pyrazole core Antibacterial agents Not provided
(E)-2-{3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}-N,N-dimethyl-1-ethenamine Triazine-ethenamine 4-chlorobenzyl; dimethylamino group Herbicide intermediates Not provided

Key Observations

Substituent Effects on Bioactivity: The 4-methylphenyl group in the target compound may enhance lipophilicity compared to the 4-methoxyphenyl analog in 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide, which could influence membrane permeability .

Heterocyclic Core Variations :

  • Pyrazole vs. Pyrrole : Pyrazole-based analogs (e.g., 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide ) may exhibit different binding kinetics due to pyrazole’s reduced basicity compared to pyrrole .
  • Triazine vs. Pyridine : Triazine-containing compounds (e.g., (E)-2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}-N,N-dimethyl-1-ethenamine ) are typically more electron-deficient, favoring interactions with nucleophilic residues in enzymes .

Sulfonamide Tail Modifications: The N,N-dimethylamino group in triazine analogs may increase steric hindrance, reducing target affinity compared to the N-(4-methylphenyl) group in the primary compound .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis involves multi-step coupling of pyrrole and pyridine precursors, with yields comparable to analogs (e.g., ~40–60% for similar sulfonamides) .
  • Biological Data Gaps: No experimental IC50 or toxicity data are available in the provided evidence. Comparisons are inferred from structural trends in agrochemical and pharmaceutical libraries.
  • Contradictions: lists conflicting synonyms (e.g., ZINC1402024 vs.

Q & A

(Basic) What are the critical considerations for optimizing the synthesis of this compound?

Methodological Answer:
Synthesis requires multi-step reactions starting with halogenated pyridine precursors and functionalized pyrrole intermediates. Key steps include:

  • Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the pyridine and pyrrole moieties .
  • Sulfonamide Formation : React the intermediate ethenesulfonyl chloride with 4-methylaniline under controlled pH (7–8) to avoid side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the (E)-isomer .
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts .

(Basic) How is structural integrity confirmed after synthesis?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:

Technique Key Data Points Purpose
1H/13C NMR δ 7.2–8.5 ppm (aromatic protons), δ 150–160 ppm (sulfonamide carbonyl)Confirm regiochemistry and purity
HRMS m/z 487.0523 (M+H)+Verify molecular formula
X-ray Diffraction Dihedral angle between pyridine and pyrrole rings (~15°)Validate (E)-configuration

(Advanced) What are the dominant chemical reactivity patterns of this sulfonamide?

Methodological Answer:
The sulfonamide group and trifluoromethylpyridine moiety drive reactivity:

  • Hydrolysis : Under acidic conditions (HCl, 60°C), the sulfonamide cleaves to yield sulfonic acid and aniline derivatives .
  • Electrophilic Substitution : The pyridine ring undergoes nitration (HNO3/H2SO4) at the meta position to the chloro group .
  • Photodegradation : UV exposure in methanol generates pyrrole-ring-opened products; monitor via UV-Vis spectroscopy .
    Contradiction Note : Conflicting reports exist on trifluoromethyl group stability under basic conditions; replicate studies in inert atmospheres .

(Advanced) How is biological activity screened in academic research?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against COX-2 or carbonic anhydrase isoforms using fluorometric assays (IC50 calculation) .
    • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assay; compare with controls like cisplatin .
  • Structure-Activity Relationship (SAR) : Modify the 4-methylphenyl group to electron-withdrawing substituents (e.g., nitro) and assess potency shifts .

(Advanced) How do structural features influence bioactivity?

Methodological Answer:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.5), critical for blood-brain barrier penetration .
  • Chloro Substituent : Steric effects reduce off-target interactions; confirmed via molecular docking simulations .
  • Sulfonamide Linker : Hydrogen-bonding with catalytic residues (e.g., in COX-2) improves binding affinity; validate via mutagenesis studies .

(Advanced) What strategies are used to study enzyme-compound interactions?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 5KIR for COX-2) to predict binding poses .
  • Isothermal Titration Calorimetry (ITC) : Measure ΔH and Kd values to quantify binding thermodynamics .
  • Crystallography : Co-crystallize the compound with target enzymes to resolve interaction sites (resolution ≤2.0 Å recommended) .

(Basic) How is the compound quantified in complex matrices?

Methodological Answer:

  • HPLC : C18 column, mobile phase: 0.1% TFA in acetonitrile/water (60:40), retention time ~8.2 min .
  • LC-MS/MS : MRM transition m/z 487→369 for quantification in plasma; LOD: 0.1 ng/mL .

(Advanced) How are degradation pathways investigated?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B), and varied pH (1–13); analyze degradants via UPLC-QTOF .
  • Mechanistic Probes : Use 18O-labeled water to track hydrolysis intermediates via isotopic mass shifts .

(Advanced) What computational methods predict physicochemical properties?

Methodological Answer:

  • DFT Calculations : Gaussian 16 at B3LYP/6-31G* level to optimize geometry and calculate dipole moments .
  • Solubility Prediction : Use COSMO-RS to estimate solubility in DMSO/water mixtures; validate experimentally .

(Advanced) How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Compare datasets using tools like RevMan; exclude studies with unvalidated purity (<95%) .
  • Synergy Studies : Test combinatorial effects with known inhibitors to identify confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.